Benzo[d]isothiazole-4-carbaldehyde

Catalog No.
S6885665
CAS No.
1379259-81-0
M.F
C8H5NOS
M. Wt
163.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]isothiazole-4-carbaldehyde

CAS Number

1379259-81-0

Product Name

Benzo[d]isothiazole-4-carbaldehyde

IUPAC Name

1,2-benzothiazole-4-carbaldehyde

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

InChI

InChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H

InChI Key

PBULSLSMTXGBJX-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NSC2=C1)C=O

Canonical SMILES

C1=CC(=C2C=NSC2=C1)C=O
  • Organic synthesis

    As a building block for the synthesis of more complex molecules with potential biological activity PubChem: 1,3-Benzothiazole-2-carbaldehyde: . Due to its functional groups, 1,2-benzothiazole-4-carbaldehyde can participate in various chemical reactions, allowing researchers to create new molecules with desired properties.

  • Medicinal chemistry

    Some studies have explored the potential of 1,2-benzothiazole-4-carbaldehyde derivatives for their antibacterial and antifungal properties [ScienceDirect: Synthesis and antibacterial activity of novel N-substituted-2-(benzothiazol-2-yl)acetohydrazides]. These studies involve modifying the structure of 1,2-benzothiazole-4-carbaldehyde to create new compounds and then testing them for their biological effects.

Benzo[d]isothiazole-4-carbaldehyde is a heterocyclic compound characterized by a bicyclic structure that includes a benzene ring fused with a thiazole ring, with an aldehyde functional group attached at the fourth position of the benzene ring. This compound belongs to the class of benzothiazoles, which are known for their diverse chemical and biological properties. The molecular formula of Benzo[d]isothiazole-4-carbaldehyde is C8H5NOSC_8H_5NOS, and it has a molecular weight of approximately 163.20 g/mol. The compound's structure contributes to its potential reactivity and utility in various applications, particularly in medicinal chemistry and materials science .

Due to its functional groups. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.
  • Nucleophilic Addition: The electrophilic carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other functionalized products.
  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles, forming imines or related structures.

These reactions highlight its potential as a versatile building block in organic synthesis .

The synthesis of Benzo[d]isothiazole-4-carbaldehyde typically involves several key steps:

  • Formation of the Benzothiazole Core: This can be achieved through cyclization reactions involving thioamide precursors and appropriate electrophiles.
  • Introduction of the Aldehyde Group: The aldehyde functionality can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction or through oxidation of corresponding alcohols.

Alternative synthetic routes may also exist, utilizing different starting materials or reagents tailored to specific applications .

Benzo[d]isothiazole-4-carbaldehyde has potential applications across various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Material Science: In the synthesis of polymers or materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals with antimicrobial properties.

The versatility of this compound makes it a valuable candidate for research and development in these areas .

Interaction studies involving Benzo[d]isothiazole-4-carbaldehyde focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary research suggests that derivatives may interact with specific proteins involved in disease pathways. These interactions could be explored using techniques like molecular docking studies and biochemical assays to assess efficacy and specificity against targeted biological systems .

Benzo[d]isothiazole-4-carbaldehyde shares structural similarities with several other compounds within the benzothiazole family. Here are some comparable compounds:

Compound NameMolecular FormulaSimilarity Index
Benzo[d]thiazole-5-carbaldehydeC8H5NOSC_8H_5NOS0.97
Benzo[d]thiazole-6-carbaldehydeC8H5NOSC_8H_5NOS0.96
Benzo[d]thiazole-7-carbaldehydeC8H5NOSC_8H_5NOS0.81
1,3-Benzothiazole-2-carbaldehydeC8H5NOSC_8H_5NOS0.75
5-Methylthiazole-4-carbaldehydeC6H6NOSC_6H_6NOS0.57

The uniqueness of Benzo[d]isothiazole-4-carbaldehyde lies in its specific position of the aldehyde group on the benzene ring, which may influence its reactivity and biological activity compared to other derivatives .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

163.00918496 g/mol

Monoisotopic Mass

163.00918496 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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